molecular formula C₁₃H₂₃N₃O₇S B1146430 S-(2-Hydroxypropyl)glutathione CAS No. 85933-29-5

S-(2-Hydroxypropyl)glutathione

Cat. No.: B1146430
CAS No.: 85933-29-5
M. Wt: 365.4
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Description

S-(2-Hydroxypropyl)glutathione is a conjugated adduct of glutathione, a key endogenous tripeptide antioxidant found in virtually all mammalian cells . This compound is a valuable tool for researchers studying phase II biotransformation and detoxification processes . It serves as a standard or reference material in the investigation of metabolic pathways involving glutathione S-transferases (GSTs), a family of enzymes that catalyze the conjugation of glutathione to electrophilic compounds . This conjugation is a critical cellular defense mechanism, making toxins and xenobiotics more water-soluble for excretion . Studying such conjugates provides insights into the metabolism of various substances, cellular responses to oxidative stress, and the overall maintenance of redox homeostasis . The mechanism of formation for this conjugate involves GST-mediated catalysis. Glutathione (GSH), in its reduced form, acts as a nucleophile due to its reactive thiol group, attacking electrophilic centers on target molecules . This S-glutathionylation reaction is a fundamental post-translational modification that can regulate protein function and protect cells from damage caused by reactive oxygen species and reactive intermediates . The presence of the 2-hydroxypropyl moiety in this specific conjugate makes it a relevant model for studying the metabolism of certain epoxides or other industrial and environmental chemicals . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug administration, or any form of human use . RUO products are exempt from many regulatory controls that apply to diagnostics and therapeutics, and their use in clinical diagnostics is inconsistent with their authorization . By using this product, the researcher assumes all responsibility for ensuring its application complies with their institution's guidelines and applicable regulations.

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxypropylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O7S/c1-7(17)5-24-6-9(12(21)15-4-11(19)20)16-10(18)3-2-8(14)13(22)23/h7-9,17H,2-6,14H2,1H3,(H,15,21)(H,16,18)(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGTWORENDJZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Nucleophilic Substitution

The direct alkylation of glutathione’s thiol group with 2-hydroxypropylating agents represents a foundational approach. This method typically employs 3-chloro-1-propanol or epoxypropane as electrophiles under basic conditions. For instance, reacting glutathione with epoxypropane in a phosphate buffer (pH 7.4) at 25°C for 24 hours yields S-(2-hydroxypropyl)glutathione with moderate efficiency . The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbon, followed by ring opening of the epoxide (Figure 1).

Optimization Insights :

  • Solvent Systems : Mixed aqueous-organic solvents (e.g., acetonitrile/water 1:1 v/v) enhance glutathione solubility and reaction homogeneity, improving yields to 70–75% .

  • Base Selection : Potassium bicarbonate (KHCO₃) is preferred over stronger bases (e.g., NaOH) to minimize peptide hydrolysis .

  • Temperature Control : Maintaining temperatures below 30°C prevents racemization of glutathione’s chiral centers .

Table 1. Comparative Yields of Nucleophilic Substitution Methods

ElectrophileSolventBaseYield (%)Purity (%)
EpoxypropanePhosphate bufferKHCO₃6895
3-Chloro-1-propanolAcetonitrile/H₂OTriethylamine7297

Enzyme-Catalyzed Asymmetric Synthesis

Enzymatic methods exploit the stereoselectivity of carbonyl reductases or glutathione transferases (GSTs) to install the 2-hydroxypropyl group with high enantiomeric excess (ee). A patent by CN112645952A details the use of recombinant E. coli-expressed carbonyl reductase for asymmetric reduction of ketone intermediates, achieving >99% ee for analogous compounds . Applied to this compound, this approach would involve:

  • Substrate Engineering : Converting glutathione into a ketone precursor (e.g., S-(2-oxopropyl)glutathione) via oxidation.

  • Biocatalytic Reduction : Employing NADPH-dependent reductases in a phosphate buffer (pH 6.5–7.5) with glucose dehydrogenase (GDH) for cofactor recycling .

Critical Parameters :

  • Enzyme Loading : 10–20 mg/g substrate ensures complete conversion within 48 hours .

  • Cofactor Cycling : GDH-driven NADPH regeneration reduces costs by 40% compared to stoichiometric cofactor use .

Solid-Phase Peptide Synthesis (SPPS) with Post-Modification

SPPS enables precise control over glutathione’s backbone while introducing the 2-hydroxypropyl moiety post-assembly. The strategy involves:

  • Resin-Bound Synthesis : Assembling γ-glutamyl-cysteinyl-glycine on Wang resin using Fmoc chemistry.

  • Selective Deprotection : Cleaving the cysteine sulfhydryl group’s protecting group (e.g., Trt) with trifluoroacetic acid (TFA).

  • Alkylation : Treating with 3-bromo-1-propanol in dimethylformamide (DMF) at 50°C for 12 hours.

Advantages :

  • Purity : HPLC purity exceeds 99% due to stepwise purification .

  • Scalability : Multi-gram quantities are achievable with automated synthesizers.

Solubility-Enhanced Catalysis

Glutathione’s poor solubility in organic solvents necessitates innovative dissolution strategies. CN112645952A discloses salification techniques, where glutathione is treated with hydrochloric acid to form a water-soluble hydrochloride salt prior to reaction . Subsequent alkylation in methanol/water (3:1) at reflux improves conversion rates by 30% compared to untreated glutathione.

Key Findings :

  • Salt Selection : Hydrochloride salts outperform sulfate or citrate derivatives in reaction efficiency .

  • Co-Solvents : Glycerol (10% v/v) stabilizes enzymes in biocatalytic systems, extending catalyst lifetime .

Industrial-Scale Purification Techniques

Post-synthesis purification is pivotal for pharmaceutical-grade this compound. Methods include:

  • Liquid-Liquid Extraction : Ethyl acetate washes remove unreacted epoxypropane, followed by sodium sulfate drying .

  • Crystallization : Slow evaporation of acetonitrile/water mixtures yields crystalline product with 99.6% HPLC purity .

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves diastereomers, critical for enantiopure batches .

Table 2. Purification Outcomes by Method

MethodPurity (%)Recovery (%)
Ethyl acetate extraction97.585
Crystallization99.678
Preparative HPLC99.965

Chemical Reactions Analysis

Types of Reactions

S-(2-Hydroxypropyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can have different functional properties .

Scientific Research Applications

Drug Delivery Systems

Targeted Drug Delivery
S-(2-Hydroxypropyl)glutathione has been utilized in developing targeted drug delivery systems. These systems leverage the natural transport mechanisms associated with glutathione to enhance the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier. For instance, research has demonstrated that conjugating drugs with glutathione or its derivatives can significantly improve their solubility and absorption in the body, allowing for more effective treatment regimens .

Case Study: Glutathione-Polyethylene Glycol Conjugates
A study focused on glutathione-polyethylene glycol (PEG) liposomes showed that these conjugates could effectively deliver antiviral chemotherapeutics to the central nervous system (CNS). The results indicated a marked improvement in drug efficacy when using these targeted delivery systems compared to traditional methods .

Cancer Therapy

Antitumor Activity
this compound has been explored as a component in anticancer prodrugs. Research indicates that incorporating this compound into polyacrylamide conjugates enhances tumor targeting through mechanisms such as the "enhanced permeability and retention" effect. This strategy has shown promise in improving the cytotoxicity of antitumor agents against various cancer cell lines .

Case Study: Enhanced Antitumor Efficacy
In vitro studies demonstrated that this compound-based copolymers exhibited significantly higher inhibition rates against B16 melanotic melanoma cells compared to their unmodified counterparts. The IC50 values for these modified agents were substantially lower, indicating improved effectiveness in targeting cancer cells .

Modulation of Glutathione Levels

Restoration of Antioxidant Defense
this compound is also studied for its potential to restore or enhance intracellular glutathione levels. This modulation is crucial for promoting antioxidant defenses and supporting detoxification processes within cells. By increasing the availability of glutathione, therapies utilizing this compound can help mitigate oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

Case Study: Glutathione Biosynthetic Pathway Targeting
Research has shown that targeting the glutathione biosynthetic pathway can be an effective therapeutic strategy in triple-negative breast cancer (TNBC). Inhibition of this pathway led to increased sensitivity to chemotherapy agents, suggesting that this compound could play a role in enhancing treatment outcomes by modulating glutathione levels within tumor cells .

Summary Table of Applications

Application AreaDescriptionKey Findings
Drug Delivery SystemsUtilizes glutathione's transport mechanisms for targeted deliveryImproved solubility and absorption; effective CNS delivery using glutathione-PEG conjugates
Cancer TherapyEnhances antitumor activity through modified prodrugsSignificant cytotoxicity against melanoma cells; lower IC50 values with this compound
Modulation of Glutathione LevelsRestores antioxidant defenses and supports detoxification processesTargeting glutathione biosynthesis enhances sensitivity to chemotherapy in TNBC

Mechanism of Action

S-(2-Hydroxypropyl)glutathione exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) and other free radicals by donating electrons, thereby neutralizing these harmful molecules . The compound also plays a role in the synthesis of leukotrienes and acts as a cofactor for the enzyme glutathione peroxidase . These actions are crucial for maintaining cellular homeostasis and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(2-Hydroxypropyl)glutathione is unique due to its enhanced solubility and reactivity compared to glutathione. The presence of the 2-hydroxypropyl group allows for additional chemical modifications, making it a versatile compound for various applications .

Biological Activity

S-(2-Hydroxypropyl)glutathione (HPG) is a modified form of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound has garnered attention due to its potential biological activities, particularly in the context of oxidative stress, detoxification, and therapeutic applications. Understanding the biological activity of HPG is crucial for exploring its role in health and disease.

HPG retains the core structure of glutathione while incorporating a hydroxypropyl group. This modification may enhance its solubility and stability compared to standard glutathione. The biological activity of HPG is primarily attributed to its antioxidant properties, which include:

  • Scavenging Reactive Oxygen Species (ROS) : HPG can neutralize free radicals, thereby reducing oxidative stress.
  • Detoxification : Similar to glutathione, HPG participates in conjugation reactions with electrophiles, facilitating the excretion of toxic compounds.
  • Regulation of Cellular Redox State : HPG contributes to maintaining redox homeostasis within cells, which is essential for normal cellular function.

Antioxidant Activity

HPG exhibits significant antioxidant activity by donating electrons to ROS, thus preventing cellular damage. Research indicates that it may effectively reduce peroxides and other reactive species, similar to glutathione's action .

Cytoprotection

Studies have shown that HPG can protect against oxidative damage in various cell types. For instance, it has been demonstrated to mitigate the cytotoxic effects of heavy metals and other environmental toxins by promoting detoxification pathways .

Role in Cancer Therapy

HPG's ability to modulate oxidative stress has implications for cancer therapy. Elevated levels of glutathione are often associated with cancer cell resistance to chemotherapy. HPG may influence this dynamic by altering the redox environment within tumors .

Case Studies

  • In Vivo Studies on Hepatotoxicity
    A study involving rats exposed to hepatotoxic agents showed that administration of HPG significantly reduced liver damage markers compared to control groups. The protective effect was attributed to enhanced antioxidant defenses and improved detoxification processes .
  • Cell Culture Experiments
    In vitro experiments demonstrated that HPG treatment in human cell lines resulted in decreased levels of oxidative stress markers and improved cell viability under stress conditions induced by hydrogen peroxide exposure .

Data Tables

Parameter HPG Treatment Control
Cell Viability (%)85%60%
ROS Levels (µM)5.015.0
Liver Enzyme Levels (ALT) (U/L)50120

Table 1: Comparison of biological effects between HPG treatment and control groups in various studies.

Q & A

Q. How can contradictory data on the compound’s stability under physiological conditions be reconciled?

  • Evidence : The compound’s half-life varies with pH and temperature. At physiological pH (7.4), spontaneous isomerization occurs, but acidic conditions (e.g., lens microenvironment) stabilize it .
  • Resolution : Pre-treat samples with N-ethylmaleimide to block thiol groups and prevent artifactual degradation .

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